2-CHLOROBENZYL (5H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL) SULFIDE
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Overview
Description
2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide is a heterocyclic compound that features a triazole ring fused with another triazole ring, along with a chlorobenzyl and sulfide group. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with a triazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole rings or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide involves its interaction with specific molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to interact with cellular membranes and proteins can disrupt biological processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their antifungal and anticancer activities.
1,2,4-Triazole derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Triazolothiadiazine derivatives: Investigated for their enzyme inhibitory and antimicrobial properties.
Uniqueness
2-Chlorobenzyl (5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide is unique due to its specific structural features, which combine the properties of both triazole rings and the chlorobenzyl group. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5S/c11-8-4-2-1-3-7(8)5-17-10-15-14-9-12-6-13-16(9)10/h1-4,6H,5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXYYIUDTGYUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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